3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine
Description
3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a bicyclic heterocyclic compound featuring a fused triazole and diazepine ring system, with an oxane (tetrahydropyran) substituent at the 3-position. The compound’s structure combines nitrogen-rich heterocycles, which are often associated with bioactivity in the central nervous system (CNS) and other therapeutic areas .
Properties
IUPAC Name |
3-(oxan-4-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-6-15-10(9-3-7-16-8-4-9)13-14-11(15)12-5-1/h9H,1-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMGRLUFVBQETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2NC1)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization Using Diacetoxy Iodobenzene
A pivotal method for constructing thetriazolo[4,3-a]diazepine scaffold involves oxidative cyclization of hydrazine intermediates. Patil et al. demonstrated that 2-hydrazino-1,3-diazepines react with aldehydes in the presence of diacetoxy iodobenzene (DIB) to form triazolo-fused systems. For the target compound, this approach would involve:
Synthesis of 2-Hydrazino-1,3-diazepine Precursor :
Reaction of 1,3-diazepine-2-thione with hydrazine hydrate in ethanol under reflux yields the hydrazino intermediate.Condensation with Oxan-4-yl Aldehyde :
The hydrazino intermediate reacts with oxan-4-carbaldehyde in dichloromethane at room temperature for 30 minutes, forming a hydrazone.Oxidative Cyclization :
Addition of DIB (1.5 equiv) induces cyclization via iodine(III)-mediated intramolecular N–N bond formation. The reaction completes within 1 hour, affording the triazolo-diazepine core.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Reaction Time | 1–2 hours |
| Solvent | Dichloromethane |
| Temperature | 25°C |
This method excels in regioselectivity, avoiding exocyclic byproducts common in thermal cyclizations.
Mercury-Mediated Cyclization for Steric Challenging Substrates
For sterically hindered derivatives like the oxan-4-yl variant, mercury diacetate proves effective. Bobade et al. optimized this route using thiophilic activation:
Thioamide Activation :
Treatment of 1,3-diazepine-2-thione with mercury diacetate in tetrahydrofuran (THF) generates a reactive intermediate.Hydrazone Formation :
Condensation with oxan-4-carbaldehyde proceeds at 0°C to prevent premature cyclization.Cyclization :
Warming to 25°C in acetic acid–THF (1:1) completes the triazole ring formation within 24 hours.
Advantages :
- Avoids high-temperature conditions (>90°C) that degrade oxane rings
- Achieves 91% yield for analogous substrates
- Compatible with acid-sensitive functional groups
Acid-Catalyzed Cyclization in Toluene
Industrial-scale synthesis prioritizes cost-effective catalysis. The patent US8106189B2 details a toluene-based cyclization using p-toluenesulfonic acid (PTSA):
Procedure :
- Hydrazone Preparation :
2-Hydrazino-1,3-diazepine and oxan-4-carbaldehyde reflux in toluene (1:35 w/v) for 2 hours.
Catalytic Cyclization :
PTSA (1.1–1.5 mol%) is added, and the mixture refluxed at 110°C for 12 hours.Workup :
Abrupt cooling to 15°C precipitates the product, which is slurried in methanol to achieve >99.5% purity.
Scale-Up Metrics :
| Parameter | Value |
|---|---|
| Batch Size | 2 kg precursor |
| Solvent Recovery | 92% toluene |
| Productivity | 78% yield |
This method eliminates hazardous reagents like phosphorus pentasulfide, making it environmentally favorable.
[3+2] Cycloaddition for Structural Diversification
Emerging strategies employ click chemistry. A 2024 SSRN study synthesized triazolobenzodiazepines via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Azide Precursor Synthesis :
1,3-Diazepine-2-azide is prepared from the corresponding amine using sodium nitrite and triflic acid.Alkyne Component :
Oxan-4-yl acetylene is generated via Sonogashira coupling of oxan-4-yl iodide with trimethylsilylacetylene.Cycloaddition :
Reactants combine with CuI (10 mol%) and DIPEA in acetonitrile at 60°C for 6 hours.
Performance :
- 68% isolated yield
- Excellent functional group tolerance
- Enables late-stage diversification
Comparative Analysis of Methodologies
Table 1: Method Comparison for 3-(Oxan-4-yl)-triazolodiazepine Synthesis
The acid-catalyzed route emerges as the most viable for industrial production, balancing yield, purity, and sustainability.
Challenges and Mitigation Strategies
Oxane Ring Stability :
The tetrahydropyran moiety undergoes ring-opening under strongly acidic conditions (pH < 2). Mitigation involves using buffered PTSA (pH 4–5) during cyclization.Regioselectivity in Cyclization :
Mercury-mediated methods suppress exocyclic byproducts to <2% versus 15–20% in thermal approaches.Purification Difficulties : Hydrophobic oxan-4-yl group necessitates methanol–water (3:1) antisolvent crystallization for optimal recovery.
Chemical Reactions Analysis
Alkylation Reactions
The triazole nitrogen atoms serve as nucleophilic sites for alkylation, typically using alkyl halides or sulfonates under basic conditions. These reactions modify electronic properties and enhance bioavailability.
Acylation Reactions
Acylation at the triazole or diazepine nitrogen introduces acyl groups, altering solubility and target binding affinity.
Ring-Opening Reactions
Controlled ring-opening of the diazepine moiety occurs under acidic or reductive conditions, yielding linear intermediates for further functionalization.
Analytical and Optimization Techniques
Key methods ensure reaction fidelity and product quality:
-
Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.
-
NMR Spectroscopy: Assigns regiochemistry via ¹H-¹⁵N HMBC correlations.
-
High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% for pharmacological assays) .
Comparative Reactivity Insights
The oxane substituent at position 3 stabilizes the diazepine ring against hydrolysis but enhances susceptibility to electrophilic attacks at the triazole core. This contrasts with simpler triazolobenzodiazepines lacking oxane, which show reduced stability under basic conditions .
This compound’s synthetic versatility supports its role as a scaffold for developing CNS-targeted therapeutics, with ongoing studies optimizing reaction protocols for industrial-scale production .
Scientific Research Applications
Pharmacological Properties
The compound exhibits various pharmacological properties that make it a candidate for research in several therapeutic areas:
- Anxiolytic Effects : Similar to other triazolodiazepines, this compound may exhibit anxiolytic properties. Research indicates that triazolodiazepines often act on GABA_A receptors, promoting sedation and reducing anxiety .
- Anticonvulsant Activity : Compounds in this class have been studied for their anticonvulsant effects. The modulation of GABA_A receptors is crucial in controlling seizures .
- Sedative Effects : Due to its structure, it might also possess sedative properties similar to those observed in other benzodiazepine derivatives .
Synthetic Approaches
The synthesis of 3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine can be achieved through various methods involving cyclization reactions and condensation techniques. These methods are essential for the development of new derivatives with enhanced biological activity .
Case Studies
Several studies have explored the applications and effects of triazolodiazepine compounds:
- Study on Triazolobenzodiazepines : Research has shown that derivatives similar to this compound exhibit high binding affinity for GABA_A receptors. These studies focus on evaluating their efficacy in treating anxiety and seizure disorders .
- Antimicrobial Activity : Some derivatives of triazolodiazepines have been tested for antimicrobial properties against various pathogens. This opens avenues for potential use in treating infections alongside their neurological applications .
Comparative Analysis of Triazolodiazepines
The following table summarizes key characteristics of selected triazolodiazepines compared to this compound:
| Compound Name | Anxiolytic Activity | Anticonvulsant Activity | Sedative Properties |
|---|---|---|---|
| Triazolam | High | Moderate | High |
| Alprazolam | High | Moderate | Moderate |
| 3-(Oxan-4-yl)-5H... | Potential | Potential | Potential |
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The triazolo-diazepine/azepine scaffold is highly versatile. Key analogs and their substituents are summarized below:
Key Observations :
Pharmacological Activity Comparison
CNS Activity
- Sedative Effects : 8-Substituted triazolodiazepines (e.g., IV-f) exhibit potent sedative activity, likely via GABAergic modulation . The oxan-4-yl group’s electron-rich oxygen may influence receptor binding but requires validation.
- Anticonvulsant Activity : Triazoloquinazolines with alkoxy substituents (e.g., 2d) show ED₅₀ values as low as 19.7 mg/kg in MES tests, outperforming many diazepine analogs .
Physicochemical Properties
- Solubility : Oxan-4-yl derivatives are predicted to have higher aqueous solubility than aryl-substituted analogs (e.g., 3-(3-chlorophenyl)-triazolodiazepine) due to the polar tetrahydropyran ring .
Biological Activity
3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the fusion of a triazole and diazepine ring system, which is known to impart various pharmacological properties.
- Molecular Formula : C11H18N4O
- Molecular Weight : 222.29 g/mol
- CAS Number : 42698146
This compound's structural uniqueness allows it to interact with various biological targets, making it a candidate for further pharmacological investigation.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from the literature.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspases (caspase 9 and caspase 3/7) and modulation of apoptotic pathways involving p53 and NF-κB signaling .
- Cell Line Studies : In vitro studies demonstrated that related triazole compounds exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. These compounds were noted to enhance apoptosis while sparing normal cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Inhibition Studies : Similar triazole derivatives have shown effectiveness against bacterial strains like Escherichia coli and Pseudomonas aeruginosa, indicating their role as antibacterial agents .
- Broad-Spectrum Activity : The structural components of triazoles contribute to a broad spectrum of activity against various pathogens including fungi and viruses .
Case Study 1: Anticancer Efficacy
A study conducted on pyrazolo[4,3-e][1,2,4]triazines demonstrated that derivatives with similar structural motifs to this compound exhibited enhanced anticancer activity compared to traditional chemotherapeutics like cisplatin. The findings indicated increased apoptosis through caspase activation and reduced viability in cancerous cells .
Case Study 2: Antimicrobial Properties
Research evaluating the antibacterial properties of triazole derivatives found that compounds with modifications akin to those in this compound showed significant inhibition against E. coli and P. aeruginosa. The study emphasized the importance of the triazole ring in enhancing antimicrobial efficacy .
Data Summary Table
Q & A
Basic: What are the established synthetic methodologies for preparing 3-(Oxan-4-yl)-[1,2,4]triazolo[4,3-a][1,3]diazepine derivatives?
Answer:
The synthesis typically involves coupling an oxane-containing carboxylic acid with a hydrazinopyrazine intermediate. A general protocol includes:
Activating the acid (e.g., using carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour) .
Reacting the activated intermediate with N1-substituted 3-hydrazinopyrazin-2-one under reflux for 24 hours .
Purification via recrystallization (e.g., DMF/i-propanol mixtures).
Key factors affecting yield include solvent choice (DMF enhances reactivity), reaction time, and acid substituent compatibility. For example, electron-withdrawing groups on the acid may require adjusted temperatures .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
A multi-technique approach is employed:
- X-ray crystallography : Resolves 3D conformation and ring puckering using programs like SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and heterocyclic connectivity (e.g., distinguishing triazole vs. diazepine protons) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic efficiency?
Answer:
Critical parameters include:
- Temperature : Prolonged reflux (24+ hours) ensures complete cyclization but risks decomposition; microwave-assisted synthesis may reduce time .
- Solvent polarity : DMF enhances solubility of intermediates, while i-propanol aids in precipitation .
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) to accelerate imine formation in diazepine ring closure .
Methodological adjustments should be guided by real-time monitoring (e.g., TLC or HPLC) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Models binding to enzymes (e.g., kinases) using AutoDock Vina; focus on triazole and oxane moieties as hydrogen bond donors .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .
- MD simulations : Evaluate stability of ligand-target complexes in aqueous environments over nanosecond timescales .
Advanced: How are structure-activity relationship (SAR) studies designed for this scaffold?
Answer:
Core modifications : Vary substituents on the oxane ring (e.g., methyl vs. trifluoromethyl) to assess steric/electronic effects .
Bioisosteric replacement : Substitute triazole with thiazole (as in ) to compare potency .
In vitro assays : Test derivatives against disease-relevant targets (e.g., cancer cell lines) and correlate activity with structural features .
Basic: Which analytical methods ensure purity and identity of the compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95% threshold) .
- Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .
- Melting point : Sharp ranges (<2°C deviation) confirm crystalline consistency .
Advanced: What pharmacological profiling approaches are used to evaluate bioactivity?
Answer:
- Kinase inhibition assays : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using fluorescence polarization .
- Cytotoxicity testing : MTT assays on HEK-293 and HeLa cells determine IC₅₀ values; compare with reference drugs .
- ADMET prediction : Use SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?
Answer:
- pH stability studies : Incubate in buffers (pH 1–10) for 24 hours; monitor degradation via HPLC. Oxane ring hydrolysis is common at pH <3 .
- Thermal analysis : TGA/DSC identifies decomposition thresholds (e.g., >150°C) for storage recommendations .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glass vials prevent radical formation .
Basic: Which spectroscopic techniques differentiate regioisomers in this chemical class?
Answer:
- NOESY NMR : Spatial proximity of oxane protons to triazole protons confirms regiochemistry .
- IR spectroscopy : Stretching frequencies (e.g., C=O at 1680–1720 cm⁻¹) distinguish lactam vs. ester functionalities .
- X-ray powder diffraction : Unique diffraction patterns resolve crystalline polymorphs .
Advanced: What challenges arise during scale-up from milligram to gram quantities?
Answer:
- Purification bottlenecks : Recrystallization efficiency drops at larger scales; switch to column chromatography (silica gel, ethyl acetate/hexane) .
- Exothermic reactions : Use jacketed reactors to control temperature during CDI-mediated activation .
- Yield variability : Optimize stoichiometry (e.g., 1.5:1 acid:hydrazine ratio) to compensate for side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
